molecular formula C10H15N3OS3 B2728561 N-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,2,5-dithiazepane-5-carboxamide CAS No. 2249507-68-2

N-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,2,5-dithiazepane-5-carboxamide

Cat. No.: B2728561
CAS No.: 2249507-68-2
M. Wt: 289.43
InChI Key: GFSKUCTUADBUAI-UHFFFAOYSA-N
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Description

N-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,2,5-dithiazepane-5-carboxamide is a complex organic compound that features a thiazole ring and a dithiazepane ring. Thiazole rings are known for their aromaticity and biological activity, making them a significant scaffold in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,2,5-dithiazepane-5-carboxamide typically involves multi-step organic reactions One common method starts with the preparation of the thiazole ring, followed by the formation of the dithiazepane ringReaction conditions often include the use of solvents like chloroform or ethanol and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated systems to control reaction conditions precisely. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to ensure the final product’s quality .

Chemical Reactions Analysis

Types of Reactions

N-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,2,5-dithiazepane-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted thiazole derivatives .

Scientific Research Applications

N-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,2,5-dithiazepane-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,2,5-dithiazepane-5-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and molecular targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like 2-aminothiazole and 4-phenylthiazole share the thiazole ring structure and exhibit similar biological activities.

    Dithiazepane Derivatives:

Uniqueness

N-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,2,5-dithiazepane-5-carboxamide is unique due to the combination of the thiazole and dithiazepane rings in its structure. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various scientific research applications .

Properties

IUPAC Name

N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,2,5-dithiazepane-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3OS3/c1-8-12-9(7-15-8)6-11-10(14)13-2-4-16-17-5-3-13/h7H,2-6H2,1H3,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFSKUCTUADBUAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CNC(=O)N2CCSSCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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